E-2-Chloro-5,7-dimethyl-3-(2-nitro)vinylquinoline
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Overview
Description
Preparation Methods
The synthesis of E-2-Chloro-5,7-dimethyl-3-(2-nitro)vinylquinoline involves several steps. One common method includes the reaction of 2-chloro-5,7-dimethylquinoline with a nitrovinyl compound under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities.
Chemical Reactions Analysis
E-2-Chloro-5,7-dimethyl-3-(2-nitro)vinylquinoline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
E-2-Chloro-5,7-dimethyl-3-(2-nitro)vinylquinoline has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in studies involving cellular processes and molecular interactions.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of E-2-Chloro-5,7-dimethyl-3-(2-nitro)vinylquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
E-2-Chloro-5,7-dimethyl-3-(2-nitro)vinylquinoline can be compared with other similar compounds, such as:
2-Chloro-5,8-dimethyl-3-(2-nitro)vinylquinoline: This compound has a similar structure but differs in the position of the methyl groups.
2-Chloro-5,7-dimethyl-3-(2-nitro)vinylquinoline derivatives: These compounds have similar core structures but may have different substituents or functional groups.
The uniqueness of this compound lies in its specific chemical structure and the resulting properties and applications .
Properties
Molecular Formula |
C13H11ClN2O2 |
---|---|
Molecular Weight |
262.69 g/mol |
IUPAC Name |
2-chloro-5,7-dimethyl-3-[(E)-2-nitroethenyl]quinoline |
InChI |
InChI=1S/C13H11ClN2O2/c1-8-5-9(2)11-7-10(3-4-16(17)18)13(14)15-12(11)6-8/h3-7H,1-2H3/b4-3+ |
InChI Key |
UAFSFJZMBBMDAZ-ONEGZZNKSA-N |
Isomeric SMILES |
CC1=CC(=C2C=C(C(=NC2=C1)Cl)/C=C/[N+](=O)[O-])C |
Canonical SMILES |
CC1=CC(=C2C=C(C(=NC2=C1)Cl)C=C[N+](=O)[O-])C |
Origin of Product |
United States |
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